Cas no 1806474-91-8 (3-Nitro-6-(trifluoromethyl)pyridine-2-methanol)
3-Nitro-6-(trifluoromethyl)pyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Nitro-6-(trifluoromethyl)pyridine-2-methanol
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- Inchi: 1S/C7H5F3N2O3/c8-7(9,10)6-2-1-5(12(14)15)4(3-13)11-6/h1-2,13H,3H2
- InChI Key: HNYMLIVJFJZUPV-UHFFFAOYSA-N
- SMILES: FC(C1=CC=C(C(CO)=N1)[N+](=O)[O-])(F)F
Computed Properties
- Exact Mass: 222.025
- Monoisotopic Mass: 222.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 78.9
3-Nitro-6-(trifluoromethyl)pyridine-2-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029003756-250mg |
3-Nitro-6-(trifluoromethyl)pyridine-2-methanol |
1806474-91-8 | 95% | 250mg |
$931.00 | 2022-03-31 | |
| Alichem | A029003756-500mg |
3-Nitro-6-(trifluoromethyl)pyridine-2-methanol |
1806474-91-8 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
| Alichem | A029003756-1g |
3-Nitro-6-(trifluoromethyl)pyridine-2-methanol |
1806474-91-8 | 95% | 1g |
$2,750.25 | 2022-03-31 |
3-Nitro-6-(trifluoromethyl)pyridine-2-methanol Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on 3-Nitro-6-(trifluoromethyl)pyridine-2-methanol
Introduction to 3-Nitro-6-(trifluoromethyl)pyridine-2-methanol (CAS No. 1806474-91-8)
3-Nitro-6-(trifluoromethyl)pyridine-2-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1806474-91-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of both a nitro group and a trifluoromethyl substituent imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active molecules.
The nitro group (–NO₂) attached at the 3-position of the pyridine ring contributes to the compound's reactivity, particularly in nucleophilic aromatic substitution reactions. This functional group is well-documented for its role in generating electron-deficient aromatic systems, which can facilitate further functionalization. On the other hand, the trifluoromethyl group (–CF₃) at the 6-position introduces significant lipophilicity and metabolic stability, attributes that are highly sought after in drug design to enhance bioavailability and prolong drug action. The combination of these two substituents makes 3-Nitro-6-(trifluoromethyl)pyridine-2-methanol a versatile building block for medicinal chemists.
In recent years, there has been growing interest in developing novel therapeutic agents derived from nitro-substituted pyridines. The nitro group can be selectively reduced to an amine, providing a straightforward pathway to introduce amine functionalities into complex molecular architectures. This transformation is particularly useful in designing kinase inhibitors, which are critical targets in oncology and inflammatory diseases. For instance, recent studies have demonstrated the utility of nitro-pyridines in developing small-molecule inhibitors of Janus kinases (JAKs), which play a pivotal role in immune regulation and have been implicated in autoimmune disorders such as rheumatoid arthritis.
The trifluoromethyl moiety is another key feature that enhances the pharmacological properties of 3-Nitro-6-(trifluoromethyl)pyridine-2-methanol. This group is known to modulate enzyme binding affinities and metabolic degradation rates, thereby improving drug efficacy and duration of action. In particular, trifluoromethylated compounds have shown promise in antiviral and anticancer applications due to their ability to stabilize bioactive conformations and resist enzymatic hydrolysis. Recent advancements in crystal engineering have further highlighted the role of trifluoromethyl groups in optimizing protein-ligand interactions, leading to more potent and selective drug candidates.
The methanol moiety at the 2-position of the pyridine ring provides a hydroxyl functional group that can participate in various chemical reactions, including etherification, esterification, and condensation reactions. This flexibility allows for further derivatization, enabling the synthesis of diverse analogues for pharmacological evaluation. In drug discovery pipelines, such hydroxylated intermediates are often employed to fine-tune solubility and pharmacokinetic profiles.
Recent research has also explored the role of 3-Nitro-6-(trifluoromethyl)pyridine-2-methanol in developing next-generation agrochemicals. Pyridine derivatives are widely used as intermediates in herbicides and pesticides due to their ability to interact with biological targets in plants and pests. The nitro and trifluoromethyl groups contribute to enhanced binding affinity and resistance against degradation, making these compounds effective at lower concentrations. For example, modifications of this scaffold have led to novel herbicides that exhibit improved selectivity toward specific weed species while minimizing environmental impact.
The synthesis of 3-Nitro-6-(trifluoromethyl)pyridine-2-methanol typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key synthetic routes often include nitration followed by halogenation or triflation, with subsequent functional group interconversions to introduce the hydroxymethyl group. Advances in catalytic methods have enabled more efficient and sustainable production processes, reducing waste generation and energy consumption.
In conclusion,3-Nitro-6-(trifluoromethyl)pyridine-2-methanol (CAS No. 1806474-91-8) represents a fascinating compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features—combining a nitro group for reactivity with a trifluoromethyl group for metabolic stability—make it an indispensable tool for synthetic chemists. As research continues to uncover new biological targets and therapeutic strategies,3-Nitro-6-(trifluoromethyl)pyridine-2-methanol is poised to play an increasingly significant role in drug discovery and development.
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